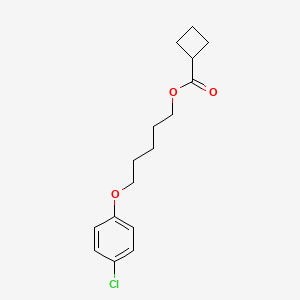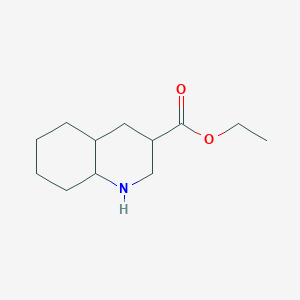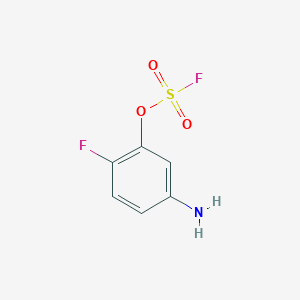
2-chloro-6-fluorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-6-fluorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone” is a chemical of interest in pharmaceutical testing . It’s also known as "Benzaldehyde, 2-chloro-6-fluoro-, 2-(3,4-dihydro-3-oxo-2-quinoxalinyl)hydrazone" .
Molecular Structure Analysis
The molecular formula of this compound is C15H10ClFN4O and it has a molecular weight of 316.72 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Hydrazone compounds, including those with chlorido and fluoro substituents, have been synthesized and characterized through various spectroscopic techniques. These compounds are used as precursors for further chemical reactions and for preparing metal complexes with potential biological activities. For example, hydrazone compounds have been used to prepare vanadium(V) complexes that showed antimicrobial activity against a range of bacteria and fungi. The presence of fluoro groups in the hydrazone ligands was found to enhance their antibacterial activities (Lingjie He et al., 2018).
Antimicrobial Activities
Several studies have focused on synthesizing hydrazone derivatives and evaluating their antimicrobial properties. These studies indicate that the structural framework of hydrazones, including those with chloro and fluoro substituents, can significantly impact their effectiveness as antimicrobial agents. For instance, microwave-assisted synthesis of 2-quinoxalinone-3-hydrazone derivatives has been reported, where the synthesized compounds exhibited marked potency against bacterial and fungal strains (O. Ajani et al., 2010).
Structural and Theoretical Analysis
The structures of novel hydrazones have been extensively analyzed through experimental and computational methods, including density functional theory (DFT) analyses. These studies reveal insights into the molecular geometry, optical properties, and stability of the compounds, contributing to a deeper understanding of their potential applications in various fields, such as materials science and molecular electronics. For example, a study on the persistent prevalence of supramolecular architectures of novel hydrazones highlighted their hydrogen bonding and non-covalent interactions, which are crucial for materials architecture (M. Khalid et al., 2021).
Molecular Switches and Fluorescent Properties
Research has also explored the potential of hydrazone derivatives as molecular switches and their fluorescent properties. This includes the synthesis of molecular systems capable of undergoing configurational changes upon UV irradiation, showcasing the dynamic absorption and electrochemical properties that can be modulated by light. Such properties indicate the potential for developing new photo-electrochemical switches and fluorophores (Manuel Noé Chaur Valencia et al., 2018).
Propiedades
IUPAC Name |
3-[2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O/c16-10-4-3-5-11(17)9(10)8-18-21-14-15(22)20-13-7-2-1-6-12(13)19-14/h1-8H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILWYUDORQOMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2759220.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone](/img/structure/B2759223.png)
![N-(sec-butyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2759226.png)


![N-cyclopentyl-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2759229.png)
![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2759230.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2759231.png)
![2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2759232.png)
![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2759236.png)



![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2759243.png)